molecular formula C13H13FN2O3 B13241075 Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13241075
M. Wt: 264.25 g/mol
InChI Key: MGPPBYJITPHEBT-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 3-fluorobenzoylacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with ethyl chloroacetate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3-fluorobenzoyl)acetate: Similar in structure but lacks the pyrazole ring.

    Ethyl 3-(4-fluorophenyl)-3-oxopropionate: Contains a fluorophenyl group but differs in the position of the functional groups.

    Ethyl 2-(4-fluorophenyl)acetate: Similar fluorophenyl group but different overall structure.

Uniqueness

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article reviews various studies that explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₃H₁₄ClFN₂O₃
Molecular Weight300.71 g/mol
CAS Number2060057-98-7

The presence of fluorine in its structure may enhance its biological activity and metabolic stability compared to other pyrazole derivatives.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Properties

The anticancer activity of this compound has been explored in vitro. Studies have shown that it exhibits cytotoxic effects against several human cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-745
HeLa50
A54960

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising lead for further anticancer drug development.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. In animal models, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases.

Case Studies

A notable study published in MDPI evaluated the biological activities of various pyrazole derivatives, including this compound. The study utilized several assays to assess the compound's efficacy:

  • Cytotoxicity Assay : The compound was tested on five human cancer cell lines using the MTS assay.
  • Antioxidant Activity : The DPPH assay was employed to evaluate radical scavenging capabilities.
  • Genotoxicity Assessment : The comet assay was used to determine DNA damage in treated cells.

The findings indicated that while the compound exhibited notable cytotoxicity against cancer cells, it demonstrated limited antioxidant activity.

Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl 2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H13FN2O3/c1-2-19-12(17)6-9-8-15-16(13(9)18)11-5-3-4-10(14)7-11/h3-5,7-8,15H,2,6H2,1H3

InChI Key

MGPPBYJITPHEBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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